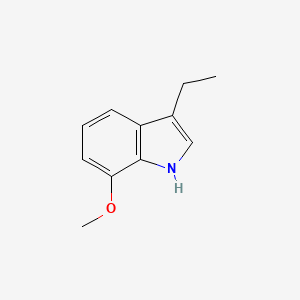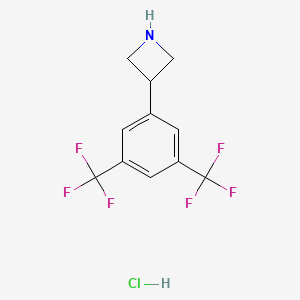
2-Iodo-5-(methoxymethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-5-(methoxymethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This specific compound features an iodine atom and a methoxymethyl group attached to the imidazole ring, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-(methoxymethyl)-1H-imidazole typically involves the iodination of a suitable imidazole precursor. One common method is the electrophilic substitution reaction where iodine is introduced to the imidazole ring in the presence of an oxidizing agent. The reaction conditions often include solvents like acetonitrile and catalysts such as potassium iodide.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity while minimizing the use of hazardous reagents and by-products.
化学反応の分析
Types of Reactions
2-Iodo-5-(methoxymethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form deiodinated imidazole derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Products include 2-formyl-5-(methoxymethyl)-1H-imidazole and 2-carboxy-5-(methoxymethyl)-1H-imidazole.
Reduction: Deiodinated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
2-Iodo-5-(methoxymethyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Iodo-5-(methoxymethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxymethyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- 2-Iodo-5-methoxyphenol
- 2-Iodo-5-methylimidazole
- 2-Iodo-5-methylaniline
Uniqueness
2-Iodo-5-(methoxymethyl)-1H-imidazole is unique due to the presence of both an iodine atom and a methoxymethyl group on the imidazole ring
特性
分子式 |
C5H7IN2O |
|---|---|
分子量 |
238.03 g/mol |
IUPAC名 |
2-iodo-5-(methoxymethyl)-1H-imidazole |
InChI |
InChI=1S/C5H7IN2O/c1-9-3-4-2-7-5(6)8-4/h2H,3H2,1H3,(H,7,8) |
InChIキー |
UVCBUXFIJRZZGZ-UHFFFAOYSA-N |
正規SMILES |
COCC1=CN=C(N1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



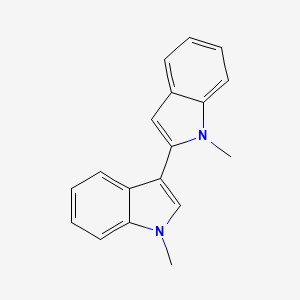

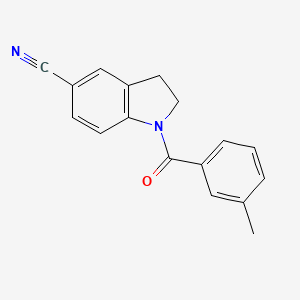
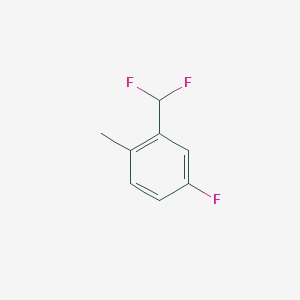
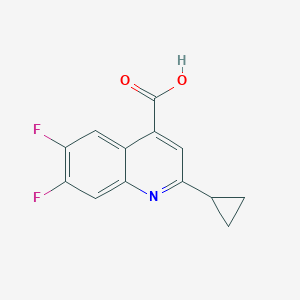

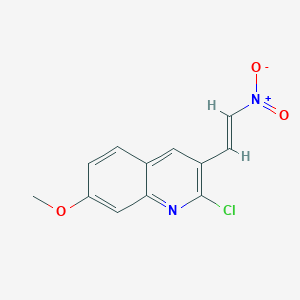
![Hexahydrofuro[3,2-b]furan-3,6-diyl dicarbonochloridate](/img/structure/B13707916.png)
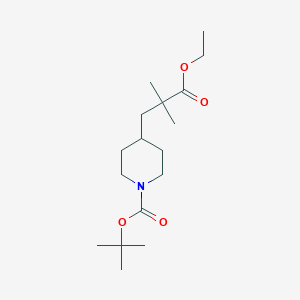
![1-(Methylsulfonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13707941.png)
